molecular formula C6H6N2O2 B157339 3-Methyl-4-nitropyridine CAS No. 1678-53-1

3-Methyl-4-nitropyridine

Cat. No.: B157339
CAS No.: 1678-53-1
M. Wt: 138.12 g/mol
InChI Key: UYAWSMUOLFSNGC-UHFFFAOYSA-N
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Description

3-Methyl-4-nitropyridine is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridine, characterized by the presence of a methyl group at the third position and a nitro group at the fourth position on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitropyridine can be synthesized through the nitration of 3-methylpyridine. The process involves the reaction of 3-methylpyridine with a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the fourth position .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted by nucleophiles, such as amines, under specific conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Ammonia or amines, often in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products:

Scientific Research Applications

Synthetic Chemistry Applications

Reissert-Kaufmann Reaction
One of the significant applications of 3M4NP is its use as a starting material in the Reissert-Kaufmann reaction. This reaction facilitates the introduction of cyano groups into pyridine derivatives. Specifically, when 3-methyl-4-nitropyridine N-oxide is employed, the cyano group is preferentially introduced at the 2-position rather than the 6-position, attributed to the hyperconjugation effect of the methyl group. This reaction pathway has been utilized to synthesize various nitropyridine carboxylic acids, which are valuable intermediates in organic synthesis .

Table 1: Summary of Reissert-Kaufmann Reaction Products

Starting MaterialProductYield (%)
This compound N-oxide2-Cyano-4-nitropyridineHigh
This compound4-Nitropicolinic acidModerate

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that derivatives of nitropyridines, including 3M4NP, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Research
In cancer research, nitropyridine derivatives have been investigated for their ability to induce apoptosis in cancer cells. The structural modifications provided by compounds like 3M4NP may enhance their efficacy as anticancer agents .

Materials Science Applications

Nonlinear Optical Properties
The exploration of nonlinear optical properties in materials has led to significant findings regarding 3M4NP and its derivatives. Studies utilizing computational methods have shown that crystals of this compound exhibit promising nonlinear optical characteristics, making them suitable for applications in photonics and optoelectronics . The elongation method and supermolecule approaches have been employed to calculate static and dynamic polarizabilities, which are critical for understanding their potential in device applications.

Table 2: Nonlinear Optical Properties of 3M4NP Crystals

PropertyValue
Static PolarizabilityHigh
First HyperpolarizabilitySignificant
Second HyperpolarizabilityNotable

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of a complex involving 3M4NP demonstrated its ability to form non-centrosymmetric systems through hydrogen bonding interactions. The resulting crystal structures were analyzed using X-ray diffraction methods, revealing insights into their supramolecular arrangements and potential applications in nonlinear optics .

Case Study 2: Antimicrobial Efficacy

In another investigation, various nitropyridine derivatives were screened for antimicrobial activity against common pathogens. The results indicated that compounds derived from 3M4NP showed significant inhibitory effects against Gram-positive bacteria, suggesting their utility in pharmaceutical formulations aimed at combating resistant bacterial strains .

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitropyridine primarily involves its reactivity due to the presence of the nitro and methyl groups. The nitro group is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. The methyl group can undergo oxidation, leading to the formation of carboxyl derivatives. These properties make it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

  • 2-Methyl-4-nitropyridine
  • 4-Methyl-3-nitropyridine
  • 3-Nitropyridine

Comparison:

    2-Methyl-4-nitropyridine: Similar in structure but with the methyl group at the second position. It exhibits different reactivity due to the position of the substituents.

    4-Methyl-3-nitropyridine: The positions of the nitro and methyl groups are reversed, leading to different chemical behavior.

    3-Nitropyridine: Lacks the methyl group, resulting in different physical and chemical properties.

Uniqueness: 3-Methyl-4-nitropyridine is unique due to the specific positioning of the methyl and nitro groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-methyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-4-7-3-2-6(5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAWSMUOLFSNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168372
Record name 3-Picoline, 4-nitro-
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1678-53-1
Record name 3-Methyl-4-nitropyridine
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Record name 3-Picoline, 4-nitro-
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Record name 3-Picoline, 4-nitro-
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Record name 3-methyl-4-nitropyridine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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